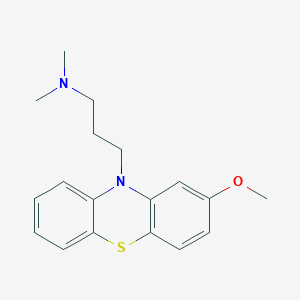

Methopromazine

Description

Historical Context and Significance within Phenothiazine Chemistry

Evolution of Phenothiazine Derivatives in Medicinal Chemistry

The parent compound, phenothiazine, is an organic compound with a tricyclic structure containing nitrogen and sulfur atoms. wikipedia.orgresearchgate.net Initially synthesized in 1883 by Heinrich August Bernthsen, it was first used as an insecticide and an anthelmintic (deworming) agent for livestock. wikipedia.orgvedantu.com The journey of phenothiazines into medicinal chemistry began with a derivative, methylene blue, which was synthesized in 1876 and later used by Paul Ehrlich in his cell-staining experiments and as a treatment for malaria. wikipedia.orgvedantu.com

In the 1940s, researchers at Rhone-Poulenc Laboratories in France, including Paul Charpentier, began creating new derivatives. wikipedia.orgvedantu.com This work led to the synthesis of promethazine, which, while not effective against infections, showed potent antihistamine and sedative effects. wikipedia.org This discovery was a pivotal moment, shifting the focus towards the neuropharmacological potential of phenothiazine derivatives. Subsequent modifications to the phenothiazine structure led to the development of chlorpromazine, the first revolutionary antipsychotic drug for treating schizophrenia. researchgate.netrsc.org This opened the door for a new class of drugs, with numerous derivatives being synthesized to explore their therapeutic potential in psychiatry and other medical fields. mdpi.comiosrphr.org

Table 1: Key Milestones in the Development of Phenothiazine Derivatives

| Year | Compound/Development | Significance |

|---|---|---|

| 1876 | Methylene Blue | Synthesized as a dye; later used as an antimalarial and for cell staining. wikipedia.orgmdpi.com |

| 1883 | Phenothiazine | Parent molecule synthesized; later used as an insecticide and anthelmintic. wikipedia.orgvedantu.com |

| 1940s | Promethazine | Developed as a potent antihistamine with strong sedative effects. wikipedia.org |

| 1950s | Chlorpromazine | Became the first effective neuroleptic drug for treating schizophrenia. researchgate.netrsc.org |

Methopromazine as a Neuroleptic Agent: An Overview

Following the success of chlorpromazine, numerous other phenothiazine derivatives were developed, including this compound (also known as methoxypromazine). ncats.iopharmacompass.com It was developed as a neuroleptic agent with antipsychotic activity. rsc.orgncats.io Neuroleptics, also called antipsychotics or major tranquilizers, are a class of drugs used to manage psychosis, including symptoms like delusions and hallucinations. medscape.compsychdb.com The primary therapeutic action of these first-generation agents is believed to be the antagonism of dopamine D2 receptors in the central nervous system. medscape.comsmolecule.compsychopharmacologyinstitute.com this compound, as a phenothiazine derivative, falls into this category of dopamine receptor antagonists. google.com

Propriétés

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-19(2)11-6-12-20-15-7-4-5-8-17(15)22-18-10-9-14(21-3)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABPYPSZVCCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3403-42-7 (maleate[1:1]) | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90209843 | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-01-8 | |

| Record name | 2-Methoxy-N,N-dimethyl-10H-phenothiazine-10-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methopromazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methopromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6F645Q9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Current Research Landscape of Methopromazine

Advanced Synthetic Approaches to Phenothiazine Scaffolds

Recent advancements in organic synthesis have provided sophisticated and efficient pathways for constructing the phenothiazine core. A notable strategy involves a two-step process centered on the formation of a key diaryl sulfide intermediate, which then undergoes cyclization. rsc.orgrsc.org This approach offers greater control and efficiency compared to historical methods that involved heating diphenylamines with sulfur at high temperatures. rsc.org

The crucial carbon-sulfur (C–S) bond-forming step, known as thioarylation, is pivotal in modern synthetic routes to phenothiazines. This reaction establishes the necessary diaryl sulfide linkage for subsequent ring closure. The development of dual-catalytic systems has significantly refined this process. rsc.orgrsc.orgresearchgate.net

A key innovation in phenothiazine synthesis is the development of a dual-catalytic system for the ortho-thioarylation of anilines. rsc.org This method allows for the direct and selective formation of the C–S bond at the position adjacent to the amino group on the aniline ring. This regioselectivity is essential for constructing the correct phenothiazine framework. The process has been successfully applied to a range of protected and unprotected aniline derivatives, forming the necessary thioarylated adducts in high yields. rsc.orgrsc.orgresearchgate.net This dual catalytic approach was a cornerstone in a recently developed four-step synthesis of this compound. rsc.orgrsc.org

The success of the dual-catalytic thioarylation lies in the synergistic action of a Lewis acid and a Lewis base. rsc.org

Lewis Acid Catalyst (Iron(III) Triflimide): The super Lewis acid, iron(III) triflimide [Fe(NTf₂)₃], plays a critical role in activating the electrophilic sulfur reagent, typically N-(2-bromophenylthio)succinimide. rsc.orgresearchgate.netrsc.org This activation makes the sulfur atom more susceptible to nucleophilic attack by the aniline derivative. acs.orgrsc.org Iron(III) triflimide is favored as it is a powerful, non-precious metal catalyst. acs.orgcolab.ws

Lewis Base Catalyst (Diphenyl Selenide): The addition of a Lewis base, such as diphenyl selenide, has been shown to dramatically accelerate the thioarylation reaction. rsc.orgrsc.org The proposed mechanism involves the activated sulfur species reacting with diphenyl selenide to form a highly reactive cationic intermediate. rsc.orgnih.gov This intermediate then undergoes a much faster electrophilic aromatic substitution with the aniline substrate, regenerating the Lewis base catalyst in the process. nih.gov This dual system allows for efficient reactions at lower temperatures and with shorter reaction times compared to using the Lewis acid alone. rsc.orgrsc.org

Table 1: Catalyst System for Dual-Catalytic Ortho-Thioarylation of an Aniline Derivative

| Lewis Acid | Lewis Base | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Fe(NTf₂)₃ | None | 48 | 35 | rsc.org |

| Fe(NTf₂)₃ | Diaryl Thiourea | 48 | <5 | rsc.org |

| Fe(NTf₂)₃ | Triphenylphosphine Sulfide | 48 | <5 | rsc.org |

| Fe(NTf₂)₃ | Diphenyl Selenide | 6 | 91 | rsc.org |

Following the successful synthesis of the thioarylated aniline intermediate (a diaryl sulfide), the final step in forming the phenothiazine scaffold is an intramolecular cyclization that creates a new carbon-nitrogen (C–N) bond. Two prominent metal-catalyzed coupling reactions are employed for this transformation. rsc.org

The Ullmann–Goldberg coupling is a classic and effective method for forming C–N bonds using a copper catalyst. nih.gov In the context of phenothiazine synthesis, this reaction is particularly effective for the cyclization of N-protected thioarylated intermediates, such as N-benzoyl derivatives. rsc.org The reaction is typically carried out using a copper(I) source, like copper(I) iodide (CuI), in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base. rsc.org This copper-catalyzed cyclization was the method used to complete the synthesis of the phenothiazine core in the four-step route to this compound. rsc.orgrsc.org

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for C–N bond formation. rsc.orgcdnsciencepub.com It serves as a valuable alternative for the cyclization step, especially for thioarylated intermediates derived from less reactive unprotected anilines or N-alkylated anilines. rsc.org This method is known for its broad substrate scope and high functional group tolerance. researchgate.netacs.org The use of specific palladium precatalysts and ligands allows for the efficient intramolecular amination to yield the final phenothiazine product. oup.com

Table 2: Comparison of Cyclization Strategies

| Reaction | Catalyst System | Typical Substrate | Key Features | Sources |

|---|---|---|---|---|

| Ullmann–Goldberg Coupling | Copper(I) Iodide / DMEDA | N-Benzoyl protected diaryl sulfides | Effective for protected amines; classic, cost-effective copper catalysis. | rsc.org |

| Buchwald–Hartwig Amination | Palladium Precatalyst / Ligand (e.g., RuPhos) | Unprotected or N-alkylated diaryl sulfides | High functional group tolerance; broad scope for various amine types. | rsc.orgrsc.orgoup.com |

Cyclization Strategies for Thioarylated Intermediates

Copper(I)-Catalyzed Cyclization Approaches

Copper(I)-catalyzed reactions are a cornerstone in the synthesis of phenothiazine derivatives, including this compound. These methods typically involve the intramolecular cyclization of a thioarylated intermediate. A notable strategy is the Ullmann–Goldberg coupling reaction, which forms the crucial C-N bond to close the thiazine ring. rsc.org

In a documented four-step synthesis of this compound, an N-benzoyl protected 3-methoxyaniline serves as the starting material. rsc.org This is first subjected to a thioarylation reaction. The resulting thioarylated adduct then undergoes an Ullmann–Goldberg cyclization using copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to yield the protected phenothiazine core in 80% yield. rsc.org Subsequent deprotection and alkylation with 3-dimethylaminopropyl chloride complete the synthesis. rsc.org This copper-catalyzed cyclization is a key step that efficiently constructs the tricyclic phenothiazine skeleton. rsc.orgrsc.org Domino reactions, which combine multiple transformations in a single step, have also been developed using copper catalysis to synthesize phenothiazine skeletons from aziridines and o-halothiophenols.

Table 1: Key Steps in Copper(I)-Catalyzed this compound Synthesis

| Step | Reactants | Catalyst/Reagents | Key Transformation | Yield | Reference |

|---|---|---|---|---|---|

| Thioarylation | N-Benzoyl protected 3-methoxyaniline, N-(2-bromophenylthio)succinimide | Iron(III) triflimide, Diphenyl selenide | ortho-Thioarylation | 64% | rsc.org |

| Cyclization | Thioarylated intermediate | Copper(I) iodide, DMEDA | Ullmann–Goldberg C-N Coupling | 80% | rsc.org |

| Deprotection | N-Benzoyl phenothiazine derivative | Hydrazine hydrate | Removal of benzoyl group | - | rsc.org |

| Alkylation | 2-Methoxy-10H-phenothiazine, 3-dimethylaminopropyl chloride | Sodium hydride | N-Alkylation | - | rsc.org |

Iron-Catalyzed C-S/C-N Cross-Coupling Reactions

The use of iron catalysts in phenothiazine synthesis represents a significant advancement, particularly in addressing economic and environmental concerns associated with precious metal catalysts like palladium and copper. benthamdirect.comresearchgate.net Researchers have developed efficient C-S and C-N cross-coupling reactions using the non-toxic and highly economical ferric citrate as a catalyst. benthamdirect.comresearchgate.net This method facilitates a tandem, or domino, reaction where both the C-S and C-N bonds are formed sequentially in one pot to build the phenothiazine ring system from ortho-dihaloarenes and ortho-aminobenzenethiols. researchgate.netacs.org

A key advantage of this iron-catalyzed protocol is its high regioselectivity, successfully yielding the desired product from various challenging substrates. benthamdirect.comresearchgate.net This approach circumvents issues of poor substrate scope and long reaction times that can be encountered with some palladium and copper-based systems. researchgate.netacs.org

Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination

A highly step-economic, one-pot tandem strategy for synthesizing phenothiazine derivatives involves an initial rhodium(III)-catalyzed C-H thiolation followed by a copper(II)-catalyzed C-N amination. researchgate.netnih.govacs.org This process begins with readily available starting materials, such as acetanilide and 2-bromothiophenol. nih.govresearchgate.net The rhodium catalyst facilitates the direct functionalization of a C-H bond on the acetanilide ring with the thiol group from 2-bromothiophenol. researchgate.netnih.gov

Following this initial C-S bond formation, a copper catalyst is used in the same reaction vessel to mediate the intramolecular C-N coupling (amination), which closes the ring to form the phenothiazine scaffold. researchgate.netnih.gov This tandem approach demonstrates a broad substrate scope and produces valuable phenothiazine products in good yields. nih.govacs.org The directing group on the initial acetanilide can be easily removed, making this a versatile method for constructing the core of molecules like chlorpromazine and other phenothiazines. nih.govacs.org

Considerations in Organic Synthesis Methodologies

Modern synthetic strategies for complex molecules like this compound are increasingly evaluated based on principles of efficiency, environmental impact, and precision.

Atom Economy and Efficiency

Atom economy is a central principle that measures the efficiency of a chemical reaction by how much of the starting materials' mass is incorporated into the final product. Synthetic routes with high atom economy are inherently more efficient and generate less waste. nih.gov

Several modern methods for phenothiazine synthesis show significant improvements in atom economy:

Iron-Catalyzed Reactions: The use of ferric citrate for tandem C-S/C-N cross-coupling offers a notable advantage in atom economy because it does not require an N-protection step for the aniline reactant. benthamdirect.comresearchgate.net Eliminating the need to add and subsequently remove a protecting group reduces the number of steps and avoids the waste associated with those steps. researchgate.net

Application of Green Chemistry Principles

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of phenothiazines has seen several developments that align with these principles.

A primary example is the development of iron-catalyzed C-S/C-N cross-coupling reactions. benthamdirect.comresearchgate.net This method is considered environmentally benign for several reasons:

Catalyst Choice: It employs ferric citrate, which is non-toxic, economical, and readily available, providing a sustainable alternative to more toxic or precious metal catalysts like palladium. benthamdirect.comresearchgate.net

Waste Reduction: The high atom economy of the process, by avoiding protecting groups, directly aligns with the core green chemistry principle of waste prevention. researchgate.netnih.gov

Table 2: Comparison of Catalytic Methodologies for Phenothiazine Synthesis

| Methodology | Catalyst(s) | Key Advantages | Green Chemistry/Efficiency Aspects | Reference |

|---|---|---|---|---|

| Copper(I)-Catalyzed Cyclization | CuI / DMEDA | Efficient C-N ring closure (Ullmann-Goldberg) | Established and effective for specific cyclizations | rsc.org |

| Iron-Catalyzed Cross-Coupling | Ferric Citrate | High regioselectivity, excellent atom economy, scalable | Uses non-toxic, inexpensive, earth-abundant metal; avoids protecting groups | benthamdirect.comresearchgate.net |

| Rhodium-Copper Tandem Reaction | Rh(III) and Cu(II) | High atom economy, broad substrate scope, one-pot procedure | Step-economic, reduces solvent waste from intermediate purification | researchgate.netnih.govacs.org |

Stereoselectivity and Regioselectivity in Synthesis

Controlling the precise location of chemical bonds (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is critical for synthesizing a specific, active compound.

In the synthesis of this compound and related phenothiazines, regioselectivity is a key consideration.

During the synthesis of this compound, the initial thioarylation of N-benzoyl protected 3-methoxyaniline must occur at a specific position. It was proposed that the strongly electron-donating methoxy group would direct the reaction to the C6-position, ortho to the amine and para to the methoxy group, which is crucial for the subsequent cyclization to form the correct isomer. rsc.org

The iron-catalyzed C-S/C-N cross-coupling reaction is noted for its ability to provide the desired phenothiazine product with high regioselectivity. benthamdirect.comresearchgate.net This method successfully addresses the poor regioselectivity that can be a challenge with some palladium and copper-catalyzed reactions, especially with complex substrates. researchgate.netacs.org

Iron(III) chloride has also been shown to be an effective Lewis acid for the regioselective thiocyanation of arenes, demonstrating the utility of iron catalysts in controlling positional selectivity during C-S bond formation. acs.org

Chemical Reactions and Derivatives

The chemical reactivity of this compound, a phenothiazine derivative, is centered around its tricyclic core and the alkylamino side chain. These structural features allow for a variety of chemical transformations, including oxidation at the sulfur atom and derivatization at several positions for research purposes.

The sulfur atom in the phenothiazine ring of this compound is susceptible to oxidation. This reaction typically converts the sulfide into a sulfoxide, which may alter the compound's biological activity and pharmacokinetic properties. smolecule.com This transformation is a common metabolic pathway for many phenothiazine-based drugs and can also be achieved synthetically in the laboratory.

The oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry, with numerous reagents capable of effecting this change selectively. The goal is often to achieve high yields of the sulfoxide without over-oxidation to the corresponding sulfone. The choice of oxidant and reaction conditions is critical for achieving this selectivity. jchemrev.commdpi.com For instance, using an excess of an oxidizing agent like sodium meta-periodate can lead to selective sulfoxidation. jchemrev.com Similarly, hydrogen peroxide, when used with a suitable catalyst, can efficiently oxidize sulfides. mdpi.com The reaction temperature is a key parameter; for example, in certain systems, increasing the temperature from 25 °C to 30 °C improves the yield of sulfoxide, but a further increase to 35 °C may promote the formation of the sulfone byproduct. mdpi.com

Several methods have been developed for the chemoselective oxidation of sulfides. jchemrev.comorganic-chemistry.org These methods often employ specific catalysts or reagents to ensure high efficiency and functional group tolerance. jchemrev.comorganic-chemistry.org

Table 1: Common Reagents for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent/System | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Catalytic; often with metal catalysts (e.g., phosphomolybdate hybrid) in a solvent like ethanol. mdpi.com | An environmentally benign method, but conditions must be controlled to avoid over-oxidation to sulfone. mdpi.com |

| Sodium Metaperiodate (NaIO₄) | Aqueous or alcoholic solvents, often at room temperature or below. orgsyn.org | A mild and effective reagent for converting aryl sulfides to sulfoxides. orgsyn.org |

| Periodic Acid (H₅IO₆) | Catalyzed by FeCl₃ in acetonitrile. organic-chemistry.org | A very rapid and highly efficient method, often yielding excellent results in minutes. organic-chemistry.org |

| Iodosobenzene | N/A | An efficient agent for oxidizing sensitive sulfides to the corresponding sulfoxides. jchemrev.com |

| Cetyltrimethylammonium Tribromide (CTMATB) | N/A | Serves as a slow-release source of bromine for controlled and chemoselective oxidation. jchemrev.com |

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. Derivatization, or the chemical modification of the parent molecule, is a key strategy in these studies. For this compound, derivatization can occur at the phenothiazine nucleus or the N-alkyl side chain. researchgate.net The electronic properties, and consequently the biological interactions, of the phenothiazine core can be significantly altered through such modifications. researchgate.net

The synthesis of this compound itself involves the N-alkylation of 2-methoxy-10H-phenothiazine. researchgate.netlookchem.com The introduction of the 3-dimethylaminopropyl group is a crucial derivatization step that imparts specific pharmacological properties. researchgate.net Further derivatization of this side chain is a common strategy to modulate activity. researchgate.net

Research on related phenothiazine structures has shown that strategic modifications can lead to compounds with enhanced potency or selectivity for specific biological targets. For example, SAR studies on phenothiazine derivatives have revealed that incorporating a nitrogen atom into the phenothiazine framework can result in increased potency and selectivity for certain enzymes. researchgate.net These findings highlight the importance of exploring a wide range of structural analogues to optimize the therapeutic profile of a lead compound. The insights gained from these studies guide the design of new molecules with improved characteristics. researchgate.net

Table 2: Potential Derivatization Sites on this compound for SAR Studies

| Site of Derivatization | Type of Modification | Potential Impact on Activity/Properties |

| Phenothiazine Ring | Substitution (e.g., adding electron-withdrawing or -donating groups) | Alters the electronic properties of the tricyclic system, potentially affecting receptor binding affinity. researchgate.net |

| Phenothiazine Ring | Heteroatom incorporation (e.g., creating an azaphenothiazine) | Can increase potency and selectivity for specific biological targets. researchgate.net |

| N-Alkyl Side Chain | Variation in chain length or branching | Can influence the compound's interaction with the target protein and affect its pharmacokinetic profile. |

| Terminal Amino Group | Modification of alkyl substituents (e.g., from dimethyl to diethyl) | Can alter the basicity and steric bulk, potentially affecting receptor interactions. solubilityofthings.com |

| Terminal Amino Group | Conversion to quaternary ammonium or zwitterionic groups | Enhances the polarity of the molecule. researchgate.net |

Mechanistic Studies of Biological Activity

Molecular and Cellular Mechanisms

The therapeutic and physiological effects of methopromazine stem from its capacity to modulate signaling pathways by blocking specific neurotransmitter receptors. patsnap.comnih.gov

A primary mechanism of action for this compound is its antagonism of dopamine receptors, particularly the D2 subtype. patsnap.com Dopamine is a crucial neurotransmitter involved in regulating mood, behavior, and cognition. patsnap.com By blocking D2 receptors, this compound impedes the binding of dopamine, thereby reducing dopaminergic neurotransmission. patsnap.compatsnap.com This action is believed to be the foundation of its antipsychotic effects. t3db.ca The antagonism of D2-like dopamine receptors is a common mechanism for many clinically effective antipsychotic drugs. nih.govnih.gov This blockade of dopamine signaling can help alleviate certain symptoms associated with psychosis. patsnap.comontosight.ai Furthermore, studies have shown that various antipsychotics, despite their diverse pharmacological profiles at the G protein-dependent signaling level of the D2 receptor, all act to antagonize the interaction between the D2 receptor and β-arrestin 2. nih.gov

Beyond its effects on the dopamine system, this compound also interacts with other key neurotransmitter systems, including serotonin and norepinephrine. patsnap.comnih.gov

Norepinephrine System: The compound also exhibits antagonistic activity at alpha-adrenergic receptors, which are part of the norepinephrine system. patsnap.comt3db.ca This interaction can influence various physiological functions. It is thought that phenothiazine derivatives like this compound may reduce decerebrate rigidity and muscle spindle afferent discharge by inhibiting norepinephrine receptors in the central nervous system. nih.gov There is evidence of complex interactions between the norepinephrine and serotonin systems, which has implications for the treatment of various conditions. nih.gov

Dopamine D2 Receptor Antagonism and Signaling Modulation

Receptor Binding and Ligand-Receptor Dynamics

The interaction between this compound and its target receptors is a dynamic process characterized by specific binding affinities and conformational changes in the receptor structure. researchgate.netnih.gov

The binding affinity of a ligand to its receptor is a critical determinant of its potency and is quantified by the equilibrium dissociation constant (K_d). derangedphysiology.comrevvity.com A lower K_d value signifies a higher binding affinity, meaning a lower concentration of the ligand is required to occupy 50% of the receptors at equilibrium. derangedphysiology.comrevvity.com The K_d is calculated as the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). excelleratebio.com

Table 1: Receptor Targets of this compound

| Receptor Family | Specific Receptors | Action | Reference |

|---|---|---|---|

| Dopamine | D2, D1A, D1B, D3, D4 | Antagonist | drugbank.com |

| Serotonin | 5-HT2A, 5-HT2C | Antagonist | patsnap.comdrugbank.com |

| Adrenergic | Alpha-1A, Alpha-1B, Alpha-1D, Alpha-2A, Alpha-2B, Alpha-2C | Antagonist | drugbank.com |

| Histamine | H1 | Antagonist | patsnap.comdrugbank.com |

This table is generated based on the information that this compound is an antagonist at these receptor types, as indicated in the search results. Specific quantitative binding data (K_d) for each receptor is not provided in the search results.

The binding of a ligand to a G-protein-coupled receptor (GPCR), such as the dopamine and serotonin receptors that this compound targets, can be understood through different models of receptor activation. biorxiv.orgbiorxiv.org

Two prominent models describing the dynamics of ligand-receptor binding and subsequent receptor activation are the "induced fit" and "conformational selection" models. nih.govplos.org

Induced Fit: In this model, the initial binding of the ligand to the receptor is followed by a conformational change in the receptor, leading to a more stable, high-affinity complex. nih.govbiorxiv.org The ligand essentially "induces" the optimal fit. This mechanism involves the ligand binding to an inactive receptor conformation, which then transitions to an active state. biorxiv.org

Conformational Selection: This model posits that receptors exist in a pre-equilibrium of different conformational states, including an active and an inactive state. nih.govplos.org The ligand then selectively binds to and stabilizes the active conformation, shifting the equilibrium towards the active state. nih.gov In this scenario, the conformational change precedes the ligand binding event. plos.org

Recent research suggests that the mechanism of molecular recognition may not be strictly one or the other but could be a hybrid "induced-fit" and "conformational-selection" process. plos.org The timescale of the conformational transitions relative to the diffusion of the ligand and receptor can determine which mechanism predominates. nih.gov For some GPCRs, evidence points towards an induced-fit mechanism where ligand binding to an inactive state precedes the conformational change to the active state. biorxiv.orgbiorxiv.org

Models of Receptor Activation and Signal Transduction

Post-Activation Signal Amplification

Currently, there is a lack of specific research in publicly available scientific literature detailing the mechanisms of post-activation signal amplification directly related to this compound. While signal amplification is a crucial concept in G protein-coupled receptor (GPCR) signaling, a process relevant to the therapeutic class of phenothiazines, specific studies elucidating this pathway for this compound are not described. nih.gov In general, signal amplification involves a cascade where the activation of a few receptors leads to a much larger downstream cellular response, often through the generation of second messengers and activation of effector proteins. nih.govnih.gov

Structural Insights into Ligand-Receptor Complexes

The therapeutic effects of phenothiazine derivatives, the class to which this compound belongs, are largely attributed to their interaction with a variety of neurotransmitter receptors. basicmedicalkey.com While specific structural studies for this compound are limited, research on related compounds provides insight into these interactions. Phenothiazines are known to bind to dopamine (particularly D2), serotonin (5-HT2), alpha-adrenergic, muscarinic, and histamine (H1) receptors. basicmedicalkey.com The affinity for these different receptors varies among the phenothiazine derivatives, influencing their specific pharmacological profiles. basicmedicalkey.com

Recent computational and experimental studies have explored the binding of phenothiazine derivatives to carrier molecules like β-cyclodextrin. These studies, using methods such as nuclear magnetic resonance (NMR), reveal that phenothiazines can form 1:1 inclusion complexes, where the phenothiazine guest is encapsulated within the cyclodextrin host. rsc.orgresearchgate.net This interaction is relevant for understanding drug delivery and bioavailability. rsc.org

Detailed computational modeling and simulation studies specifically for this compound's interaction with its receptor targets are not extensively documented in current literature. However, the broader field has seen significant advances in using these techniques for phenothiazine derivatives. For instance, quantitative structure-activity relationship (QSAR) models have been developed for phenothiazine derivatives to understand their binding to specific targets, such as Trypanosoma cruzi trypanothione reductase. mdpi.com These models use computational approaches to correlate the chemical structure of the ligands with their biological activity, helping to predict the binding modes of new derivatives. mdpi.com Such simulations often involve molecular dynamics to explore the conformational space of the ligand within the receptor's binding site. mdpi.com

Specific examples of structure-guided ligand design originating from this compound are not described in the available research. This approach relies on high-resolution structural information of a ligand-receptor complex, typically from X-ray crystallography or cryo-electron microscopy, to design new molecules with improved properties like higher potency or selectivity. google.com For the broader phenothiazine class, while their interactions with various receptors are known, the application of structure-guided design to create novel derivatives based on a this compound scaffold is not a focus of current research literature. basicmedicalkey.com

Computational Modeling and Simulations

In Vitro Biochemical Effects

Interference with Neural Tissue Respiration and Substrate Oxidation

Phenothiazine derivatives have been shown to interfere with mitochondrial respiration in neural tissues. nih.gov These compounds can inhibit the activity of the electron transport chain (ETC), which is crucial for cellular energy production. ljmu.ac.uksemanticscholar.org The primary mechanism involves the inhibition of specific complexes within the ETC, particularly Complex I (NADH dehydrogenase) and Complex III. ljmu.ac.ukresearchgate.net By blocking the transfer of electrons, these drugs reduce oxygen consumption linked to the oxidation of substrates like NADH. nih.govljmu.ac.uk The inhibitory potency of different phenothiazines can vary based on their chemical structure, such as the presence of a chlorine atom, which can enhance mitochondrial toxicity. ljmu.ac.uk

Uncoupling of Oxidation from Phosphorylation

In addition to inhibiting the electron transport chain, phenothiazines can also act as uncouplers of oxidative phosphorylation. ljmu.ac.ukresearchgate.net This process disconnects the transfer of electrons along the ETC from the synthesis of adenosine triphosphate (ATP). nih.gov Uncouplers achieve this by dissipating the proton motive force—the electrochemical gradient of protons across the inner mitochondrial membrane that drives ATP synthase. nih.gov Phenothiazines, being lipophilic (fat-soluble) and often possessing a tertiary amine group, can act as protonophores, carrying protons across the inner mitochondrial membrane and making it "leaky." ljmu.ac.ukljmu.ac.uk This uncoupling action leads to energy being lost as heat rather than being used for ATP synthesis. nih.gov Some phenothiazines, like chlorpromazine, exhibit a dual effect: acting as an uncoupler at lower concentrations and as an ETC inhibitor at higher concentrations. ljmu.ac.uk

Data Tables

Table 1: Effects of Phenothiazine Derivatives on Mitochondrial Respiration

| Compound | Primary Effect on Mitochondria | Mechanism of Action |

| Chlorpromazine | Uncoupler (low conc.), ETC Inhibitor (high conc.) | Acts as a protonophore; Inhibits ETC complexes. nih.govljmu.ac.uk |

| Thioridazine | ETC Inhibitor, Membrane Uncoupler | Inhibits NADH dehydrogenases. researchgate.net |

| Trifluoperazine | ETC Inhibitor | Dissipates mitochondrial transmembrane potential. researchgate.net |

Inhibition of Choline Acetylation

The synthesis of the neurotransmitter acetylcholine is a critical process for cholinergic signaling, catalyzed by the enzyme choline acetyltransferase (ChAT). This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine. psychiatryonline.org The activity of ChAT is a key determinant of acetylcholine production, and its inhibition can lead to a reduction in cholinergic neurotransmission. Investigations into the effects of various psychotropic agents on this system have revealed that certain antipsychotic drugs, particularly those of the phenothiazine class and related compounds, can influence choline acetyltransferase activity.

Research into the neurochemical effects of antipsychotic drugs has shown that chronic administration of some of these agents can alter cholinergic markers. For instance, studies on typical antipsychotics have demonstrated a significant impact on ChAT levels in the brain. Chronic treatment with neuroleptics such as haloperidol, pimozide, and fluspirilene has been shown to decrease ChAT activity in the striatum of rats. nih.gov Specifically, haloperidol and fluspirilene treatment led to a 20% and 42% decrease in ChAT activity, respectively, while pimozide caused a 27% reduction. nih.gov These findings suggest that long-term exposure to these antipsychotics can downregulate the enzymatic machinery responsible for acetylcholine synthesis in this brain region.

Further studies have corroborated these findings, showing that chronic exposure to haloperidol, but not necessarily atypical antipsychotics like risperidone or clozapine, results in reduced ChAT immunoreactivity in the rat cortex and nucleus basalis of Meynert. researchgate.net This suggests a differential effect between typical and atypical antipsychotics on the cholinergic system. The reduction in ChAT levels may be linked to changes in nerve growth factor (NGF), which is known to regulate this enzyme. researchgate.net

While direct studies on this compound's effect on choline acetyltransferase are not extensively available in the reviewed literature, its classification as a phenothiazine derivative suggests it may share some pharmacological properties with other drugs in this class, such as chlorpromazine. iiarjournals.orgdrugbank.com However, it is important to note that the effects can be complex and region-specific. For example, one study indicated that concentrations of chlorpromazine that were effective in inhibiting high-affinity choline uptake did not significantly affect the activity of choline acetyltransferase in the brain regions examined. cdnsciencepub.com This highlights the need for more specific research on this compound to fully elucidate its impact on choline acetylation.

The potential for phenothiazines and related antipsychotics to modulate cholinergic function extends to their broader interactions with the central nervous system. Alterations in the acetylcholine synthesizing enzyme, choline acetyltransferase (ChAT), have been reported in the context of neuropsychiatric disorders and their treatment. nih.gov The interplay between the dopaminergic blockade, the primary mechanism of action for many antipsychotics, and the cholinergic system is an area of ongoing research. nih.gov

The following table summarizes the findings from studies on the effects of various antipsychotics on choline acetyltransferase activity.

| Drug | Class | Effect on ChAT Activity/Level | Brain Region | Species | Study Type | Citation |

| Haloperidol | Butyrophenone | Decrease (20%) | Striatum | Rat | Chronic in vivo | nih.gov |

| Pimozide | Diphenylbutyl-piperidine | Decrease (27%) | Striatum | Rat | Chronic in vivo | nih.gov |

| Fluspirilene | Diphenylbutyl-piperidine | Decrease (42%) | Striatum | Rat | Chronic in vivo | nih.gov |

| Haloperidol | Butyrophenone | Reduction in immunoreactivity | Cortex, Nucleus Basalis of Meynert | Rat | Chronic in vivo | researchgate.net |

| Risperidone | Atypical antipsychotic | No significant change | Cortex, Nucleus Basalis of Meynert | Rat | Chronic in vivo | researchgate.net |

| Clozapine | Atypical antipsychotic | No significant change | Cortex, Nucleus Basalis of Meynert | Rat | Chronic in vivo | researchgate.net |

| Chlorpromazine | Phenothiazine | No significant influence | Cortex, Striatum, Hippocampus | Rat | In vitro | cdnsciencepub.com |

Analytical Methodologies for Methopromazine Research

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are fundamental in the analysis and purification of methopromazine, a phenothiazine derivative. smolecule.comrsc.org These methods are crucial for separating the compound from complex mixtures, such as biological fluids or reaction media, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenothiazine drugs, including this compound. dss.go.thresearchgate.net HPLC methods offer high resolution and sensitivity for the determination of these compounds in various matrices. For instance, a method was developed for the simultaneous determination of betamethasone and its esters in biological fluids, showcasing the capability of HPLC to handle complex samples. dss.go.th The selectivity of HPLC was verified for several phenothiazine drugs, including promazine, promethazine, thioridazine, and this compound. dss.go.th The use of a pre-column and selective derivatization can allow for the direct injection of diluted plasma samples. dss.go.th The speed and efficiency of HPLC make it a valuable tool for pharmacokinetic studies. dss.go.th

A study on the separation of six phenothiazines demonstrated a significant reduction in analysis time with HPLC compared to thin-layer chromatography (20 minutes vs. 90 minutes). nih.gov This highlights the efficiency of HPLC for the rapid analysis of this class of compounds.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher efficiency, speed, and resolution. govst.edu This technique has been shown to be highly effective in the analysis of drug components, offering reduced analysis times and solvent consumption while maintaining or improving peak resolution. govst.edu The principles of UHPLC are based on the Van Deemter equation, which shows that smaller particle sizes can lead to better separation efficiency. govst.edu

A notable application of UHPLC is in the analysis of 35 antipsychotic drugs in human plasma, where a simple and robust method was developed using an ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Mass Spectrometer. waters.com This LC-MS/MS method allows for the simultaneous quantification of a large panel of antipsychotics, including those in the phenothiazine class, with a short injection-to-injection time of less than five minutes. waters.com The method demonstrated good recovery, minimal matrix effects, and high precision. waters.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of phenothiazines. researchgate.net GC methods have been developed for the determination of various drugs, and in some cases, can be more sensitive than HPLC for certain compounds. dss.go.th For instance, a GC method was found to be more sensitive for the analysis of propiomazine sulfoxide compared to other techniques. dss.go.th GC is often coupled with mass spectrometry (GC-MS) for enhanced selectivity and identification capabilities. google.com

Two-Dimensional Chromatography

Two-dimensional chromatography offers enhanced separation power compared to single-dimension techniques, which is particularly useful for complex samples containing closely related compounds like phenothiazine derivatives. researchgate.netpublish.csiro.au In two-dimensional thin-layer chromatography (TLC), a sample is developed in one direction with a specific solvent system, and then the plate is rotated 90 degrees and developed with a second, different solvent system. nih.gov This approach can effectively separate compounds that are not resolved in a single dimension. researchgate.netnih.gov

A two-dimensional TLC method has been successfully employed to separate butyrophenone and diphenylbutylpiperidine compounds from phenothiazine derivatives. nih.gov Another study demonstrated the complete separation of seven phenothiazine derivatives using two-dimensional TLC. researchgate.net Similarly, a two-dimensional chromatogram using an acetone and water mixture followed by absolute methanol achieved a good separation of phenothiazine and its derivatives. publish.csiro.au

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful variant that provides a significant increase in peak capacity and resolution. nih.gov When coupled with a nitrogen-phosphorus detector (NPD) or a time-of-flight mass spectrometer (TOFMS), GCxGC offers highly selective and sensitive analysis. nih.gov

Hybrid Chromatographic-Spectrometric Methods (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the definitive identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the sensitive and selective detection of MS. It has been utilized for the analysis of various drugs and their metabolites. dss.go.th For example, GC-MS was used to analyze fatty acid esters and for the hydrogenation and hydrogenolysis of sub-microgram amounts of material. dss.go.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique for the analysis of a wide range of compounds in complex matrices. waters.com LC-MS/MS has been successfully applied to the simultaneous analysis of 35 antipsychotic drugs in human plasma, demonstrating its utility in clinical research. waters.com The method involves simple protein precipitation for sample preparation and offers a rapid analysis time. waters.com Plasma samples containing rivastigmine have been analyzed using LC-MS/MS with a low limit of quantification. google.com Furthermore, the analysis of morphine and its metabolites has been demonstrated using UHPLC coupled with MS detection on a Titan C18 column.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. jchps.com These methods provide detailed information about the molecular structure and can be used for accurate concentration measurements.

Several spectrophotometric methods have been developed for the determination of psychotropic drugs, including phenothiazines. ijpsonline.comsemanticscholar.orgnih.gov These methods are often based on the formation of colored complexes with various reagents, which can be extracted into an organic solvent and measured by a spectrophotometer. ijpsonline.comsemanticscholar.orgnih.gov For instance, this compound has been determined spectrophotometrically in a concentration range of 5–20 ppm using Orange II in dichloromethane, with a maximum absorbance at 485 nm. researchgate.netijpsonline.com

An indirect UV spectrophotometric method for the quantitative determination of Metopimazine (a related phenothiazine) has been developed, which involves the oxidation of the drug to its sulfoxide. This method is specific for the intact phenothiazine and can be used to determine the drug in a concentration range of 0.3–30 μg/mL.

Infrared (IR) spectroscopy is routinely used to characterize heterocyclic compounds like phenothiazines and to confirm the presence of specific functional groups. askpharmacy.net The IR spectra of phenothiazine derivatives have been recorded in the region of 400-4000 cm⁻¹. semanticscholar.orgnih.gov

Mass spectrometry is of great importance in characterizing heterocycles, as aromatic rings generally produce strong molecular ion signals, and substituted heterocycles exhibit characteristic fragmentation patterns. askpharmacy.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure and composition of molecules, including the environment of specific functional groups. jchps.com

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex biomolecules and to increase the capabilities of analyzing chemical samples. wikipedia.org In this method, molecules are ionized, and the initial spectrometer (MS1) separates the ions based on their mass-to-charge ratio (m/z). wikipedia.org Ions with a specific m/z ratio are then selected and fragmented into smaller ions through processes like collision-induced dissociation. These resulting fragment ions are subsequently analyzed by a second mass spectrometer (MS2). wikipedia.org This fragmentation process is crucial as it allows for the identification and separation of ions that have very similar m/z ratios, which might be indistinguishable in a standard single-stage mass spectrometer. wikipedia.org

High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (HPLC-MS) for the identification, quantification, and mass analysis of various components. This combination is particularly effective for determining the chemical composition and purity of substances. measurlabs.com The high sensitivity of HPLC-MS makes it suitable for precise and reproducible quantitative analyses, especially for heat-labile compounds. measurlabs.com In the context of drug analysis, liquid chromatography-mass spectrometry (LC-MS) has been utilized for the assay of various compounds and their metabolites in biological fluids like plasma and urine. nih.gov For instance, a novel LC-MS method was developed for the analysis of topiramate and its metabolites, demonstrating the technique's suitability for clinical samples. nih.gov

The data generated from MS/MS can be extensive. For example, in untargeted analysis using liquid chromatography with tandem mass spectrometry (LC–MS/MS), the datasets can contain upwards of 20,000 features, necessitating careful experimental design to verify statistical variance. chromatographyonline.com

Table 1: Application of Mass Spectrometry in the Analysis of Related Compounds

| Compound | Matrix | Analytical Method | Key Findings | Reference |

| Topiramate and its metabolites | Plasma and Urine | LC-MS/MS | Developed a novel assay for quantification in clinical samples. Two major and two minor metabolites were quantified in urine. | nih.gov |

| MDMA | Seized pills | GC-MS/MS | The method was found to be selective, sensitive, and specific for forensic analysis, with MDMA concentrations ranging from 18.15% to 59.84% w/w. | researchgate.net |

| Betamethasone and Hydrocortisone | Biological fluids | HPLC-MS | A rapid and sensitive method for simultaneous quantitation, useful for pharmacokinetic studies. | dss.go.th |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the molecular structure and composition of chemical samples. It operates by analyzing the behavior of atomic nuclei with non-zero spins when placed in a strong magnetic field. wikipedia.org The nuclei absorb and re-emit electromagnetic radiation at a specific radiofrequency, which is sensitive to the electron distribution in their immediate chemical environment. wikipedia.org This allows NMR to provide detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org

The most commonly studied nuclei are proton (¹H) and carbon-13 (¹³C). wikipedia.org NMR spectra are highly characteristic for individual compounds, making it a powerful tool for identifying molecular structures, especially for organic compounds. wikipedia.orgmeasurlabs.com In the synthesis of phenothiazines, for example, ¹H and ¹³C NMR spectra are used to characterize the synthesized compounds, with assignments confirmed by two-dimensional techniques like COSY, HSQC, and HMBC. rsc.org

NMR is a non-destructive and non-invasive technique with wide-ranging applications in biology and chemistry for both qualitative and quantitative analysis. It can be used to study macromolecules like proteins and nucleic acids, monitor reactions, and assess the purity of samples. While highly reproducible, a limitation of NMR is its relatively low sensitivity compared to mass spectrometry, although this can be improved with technological advancements. nih.gov

Table 2: Comparison of NMR Spectroscopy and Mass Spectrometry in Metabolomics

| Feature | NMR Spectroscopy | Mass Spectrometry | Reference |

| Reproducibility | High | Lower | nih.gov |

| Sensitivity | Intrinsically low | High | nih.gov |

| Selectivity | Nonselective, peak overlaps can be challenging | Selective | nih.gov |

| Sample Type | Well-suited for intact tissues and organs (ssNMR, MAS-NMR) | Typically requires extraction | nih.gov |

| Analysis Type | Primarily used for untargeted analysis | Used for both targeted and untargeted analysis | nih.gov |

Raman Spectroscopy in Chemical Biology

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure, composition, and molecular interactions within a sample. potsdam.edu It is based on the inelastic scattering of monochromatic light, usually from a laser, where the light loses or gains energy as it interacts with molecular vibrations. potsdam.edu The resulting Raman spectrum acts as a molecular "fingerprint," allowing for the identification of chemical compounds and their functional groups. potsdam.eduqa-group.com

In chemical and biological research, Raman spectroscopy is valuable for studying complex biomolecules like proteins and DNA and can be used to analyze samples in various states, including solids, liquids, gases, and gels. potsdam.edu Its amenability to in vivo measurements makes it particularly powerful for biological applications. potsdam.edu

Label-Free Raman Imaging of Biomolecules

A significant advantage of Raman spectroscopy is its ability to perform label-free imaging. nih.gov This means that the intrinsic Raman scattering from endogenous biomolecules within a cell or tissue can be used to generate images without the need for external dyes or labels. nih.govnih.gov The Raman spectra contain information about the molecular composition at each point in the sample, allowing for the differentiation of various cellular components and structures. nih.gov For example, label-free Raman imaging has been used to identify different cell types, including cancer cells, and to visualize organelles like the nucleus and lipid droplets. nih.gov This approach provides morphological information based on the chemical makeup of the sample. nih.gov

Raman Imaging with Raman Tags

To overcome some of the limitations of label-free imaging, such as weak signals from certain molecules, "Raman tags" have been developed. nih.govnih.gov These are small molecules with strong and distinct Raman signals that can be attached to a molecule of interest. nih.govresearchgate.net This approach allows for the visualization of specific small molecules in living cells, taking advantage of the fact that Raman tags are generally smaller and less disruptive than bulky fluorescent probes. nih.govresearchgate.net The development of miniaturized chemical tags, such as those incorporating Raman-active triple bonds, has opened new avenues for optical bioimaging. researchgate.netacs.org

Other Spectroscopic Techniques (e.g., UV-Vis, IR, CD, MCD)

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons to higher energy molecular orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, can be used to identify and quantify chromophores—the parts of a molecule that absorb light. wikipedia.orgazooptics.com The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound. azooptics.com

For phenothiazines, spectrophotometric methods are often based on the formation of colored compounds. semanticscholar.orgijpsonline.com For instance, this compound, when reacted with Orange II in dichloromethane, forms a colored ion-association compound with a λmax of 485 nm, which can be used for its determination. ijpsonline.comnih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule. semanticscholar.org In the study of phenothiazines, IR spectra are typically recorded in the region of 400-4000 cm⁻¹. ijpsonline.comnih.gov Significant spectral changes, such as shifts in the ≡NH+ group vibration, have been observed in the IR spectra of phenothiazine derivatives. ijpsonline.comnih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. Electronic CD (ECD) can be used for the qualitative evaluation of absolute configuration and the determination of enantiopurity of pharmaceuticals. nih.gov

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure and bonding in paramagnetic metal-based complexes. rsc.orguq.edu.au C-term MCD spectroscopy, which is enhanced at low temperatures, can provide information about the ligand interactions, oxidation and spin state, and geometry of paramagnetic species. rsc.org This makes it a valuable tool for studying the active sites of metalloproteins. uq.edu.au

Automated and Flow-Based Analytical Systems

Flow-based analytical systems, such as Flow Injection Analysis (FIA), have been employed for the determination of phenothiazines. These systems automate the handling of samples and reagents, leading to rapid and reproducible analyses. researchgate.net FIA methods for phenothiazines are often based on their oxidation by reagents like iron(III) or cerium(IV), which produces a colored product that can be detected spectrophotometrically. researchgate.netresearchgate.net These automated systems are advantageous for routine analysis in pharmaceutical formulations. researchgate.net

Table 3: Spectroscopic Data for this compound and Related Phenothiazines

| Compound | Reagent/Solvent | Technique | λmax (nm) | Concentration Range (ppm) | Reference |

| This compound | Orange II / Dichloromethane | UV-Vis | 485 | 5 - 20 | ijpsonline.comnih.govresearchgate.net |

| Chlorpromazine | Bromocresol green / Chloroform | UV-Vis | 420 | - | ijpsonline.com |

| Prochlorpromazine | Chloroform | UV-Vis | 495 | 30 - 130 | ijpsonline.com |

| Fluphenazine | - | UV-Vis | - | 3 - 25 | ijpsonline.com |

| Trifluoperazine | - | UV-Vis | - | 3 - 25 | ijpsonline.com |

Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is an automated analytical technique where a discrete sample volume is injected into a continuously flowing, non-segmented carrier stream. wikipedia.org The sample plug disperses within the carrier and merges with reagent streams, initiating a chemical reaction as it travels through a coil. wikipedia.org The resulting product is then measured by a detector, often a spectrophotometer, as it passes through a flow cell. wikipedia.org The precise timing and controlled dispersion create highly reproducible analytical conditions. wikipedia.org

For phenothiazines, a class of compounds that includes this compound, FIA methods are often based on oxidation reactions. researchgate.net In these systems, the phenothiazine solution is injected into a carrier stream that subsequently combines with an oxidizing agent, such as iron(III) or hexacyanoferrate(III), in an acidic medium. researchgate.net This reaction produces a distinctly colored and stable free radical, the absorbance of which is measured spectrophotometrically. researchgate.net The mild oxidizing potential of the Fe(III)/Fe(II) couple is advantageous as it prevents further oxidation of the colored product into uncolored sulfoxides. researchgate.net

More advanced FIA configurations, such as Bead Injection Spectroscopy-Flow Injection Analysis (BIS-FIA), have been developed for related phenothiazines like promethazine and trifluoperazine. nih.gov In this method, a suspension of resin beads is injected into the flow cell to capture the colored complex formed after the oxidation reaction, enhancing the measurement sensitivity and selectivity before the beads are automatically discarded. nih.gov

| Compound | Oxidant | Linear Range (µg/mL) | Application |

|---|---|---|---|

| Thioridazine | Fe(CIO₄)₃ | 10–130 | Pharmaceutical Formulation |

| Chlorpromazine | Fe(CIO₄)₃ | 6–124 | Pharmaceutical Formulation |

| Promethazine | Fe(CIO₄)₃ | 6–117 | Pharmaceutical Formulation |

| Promazine | K₃[Fe(CN)₆] | Not specified | Pharmaceutical Formulation |

Sequential Injection Analysis (SIA) and Chromatography (SIC)

Sequential Injection Analysis (SIA) represents a progression from FIA, offering greater flexibility through precise, computer-controlled manipulation of fluid segments. nih.gov This technique allows for programmable aspiration of sample and reagents into a holding coil before propelling the sequence towards the detector, enabling more complex analytical protocols. wikipedia.orgnih.gov

Sequential Injection Chromatography (SIC) integrates the SIA platform with a separation step, typically utilizing a short monolithic or fused-core particle column. researchgate.net This combination facilitates fast and cost-effective chromatographic separations at relatively low pressures, significantly minimizing the consumption of mobile phase and the generation of waste. nih.govresearchgate.net While its chromatographic efficiency may be lower than that of traditional High-Performance Liquid Chromatography (HPLC), SIC has proven effective for the rapid analysis of less complex pharmaceutical samples and for separating multi-component mixtures. nih.govresearchgate.net The ability to program flow rates and automate sample handling are key advantages of the SIC system. researchgate.net The methodology has been successfully applied to separate structurally similar compounds, demonstrating its potential for the analysis of this compound and related substances. nih.gov

| Parameter | Condition |

|---|---|

| Column | Monolithic C18 (2.5 cm length) |

| Mobile Phase | ACN/Acetate Buffer (35:65, v/v) |

| Flow Rate | 40 µL/s |

| Detection Wavelength | 223 nm |

| Analysis Time | < 90 seconds per sample |

| Limit of Detection (LOD) | 10 µg/L |

Sample Preparation and Pre-concentration Techniques for Complex Matrices

The accurate analysis of this compound in biological and environmental samples necessitates effective sample preparation to remove interfering substances and pre-concentrate the target analyte.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample matrix and solvents). ijrpc.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. ijrpc.com Compared to traditional liquid-liquid extraction, SPE offers numerous benefits, including greater selectivity, reduced use of organic solvents, and the potential for automation. mdpi.com The availability of a wide variety of sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) allows for the development of highly specific extraction methods for compounds like this compound. ijrpc.comnih.gov Advanced formats such as hybridSPE have been introduced to prevent interferences from endogenous proteins and phospholipids in biological matrices by incorporating a precipitation step within the cartridge. mdpi.com

Microextraction Techniques (e.g., SPME, DLLME, MEPS)

Microextraction techniques are miniaturized sample preparation methods characterized by the use of very small volumes of an extraction phase relative to the sample volume. ijrpc.com These approaches are valued for their efficiency, reduced solvent consumption, and compatibility with modern analytical instruments. ijrpc.comnih.gov

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica fiber coated with a polymeric stationary phase. ijrpc.com The fiber is exposed directly to a liquid sample or to the headspace above it, where analytes adsorb onto the coating. ijrpc.comnih.gov The fiber is then retracted and transferred to the injection port of a chromatograph for thermal desorption and analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture containing a water-immiscible extraction solvent and a water-miscible disperser solvent is rapidly injected into an aqueous sample. mdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid mass transfer of the analyte from the sample into the extraction solvent. ijrpc.commdpi.com The mixture is then centrifuged to collect the sedimented, analyte-rich organic phase.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent material (typically 1-4 mg) is packed directly into a syringe needle or between the needle and the syringe barrel. nih.govmdpi.com Sample is drawn through the sorbent, and after washing, the retained analytes are eluted with a small volume of solvent, which can be injected directly into an analytical instrument. nih.gov

| Technique | Principle | Key Features |

|---|---|---|

| SPME | Equilibrium-based adsorption of analytes onto a coated fiber. ijrpc.com | Solvent-free, integrates sampling and sample introduction, suitable for GC and HPLC. ijrpc.comnih.gov |

| DLLME | Partitioning of analytes into a fine dispersion of an organic solvent. mdpi.com | Extremely fast, high enrichment factor, requires a disperser solvent. ijrpc.commdpi.com |

| MEPS | Miniaturized SPE with sorbent packed in a syringe. nih.gov | Low sample and solvent volumes, can be semi-automated, direct coupling to GC/LC. nih.govmdpi.com |

Restricted Access Materials (RAM)

Restricted Access Materials (RAM) are highly specialized sorbents used for the on-line solid-phase extraction of small molecules from complex biological matrices like plasma or serum. nih.govnih.gov RAM particles are designed with a dual-surface chemistry: a hydrophilic outer surface and a hydrophobic or ion-exchange inner pore surface. nih.gov When a biological sample is injected, the hydrophilic exterior acts as a physical barrier, preventing large macromolecules such as proteins from accessing the interior of the particles via size exclusion. nih.gov Meanwhile, small analyte molecules like this compound can freely enter the pores and are retained by conventional chromatographic mechanisms (e.g., reversed-phase). nih.gov This allows for the direct injection of untreated biological fluids onto the RAM column, which effectively deproteinates the sample online while simultaneously extracting and pre-concentrating the analyte, which is then eluted to the analytical column for separation and detection. nih.govnih.gov

Comparative Chemical Biology and Structure-activity Relationships

Comparative Analysis with Related Phenothiazines

The structure-activity relationship (SAR) of phenothiazines is a well-studied area, providing a framework for understanding how molecular modifications influence antipsychotic activity. youtube.comslideshare.net Phenothiazines are characterized by a tricyclic system with two benzene rings linked by nitrogen and sulfur atoms. researchgate.net The key to their neuroleptic activity lies in the nature and position of substituents on this core structure. slideshare.netslideshare.net

Methopromazine, or 2-methoxy-10-(3'-dimethylaminopropyl)phenothiazine, features a methoxy group at the 2-position of the phenothiazine ring. smolecule.compharmacompass.com This substitution is crucial for its activity. SAR studies indicate that substitution at the 2-position with an electron-withdrawing group generally enhances antipsychotic potency. youtube.comslideshare.net While a methoxy group is not as strongly electron-withdrawing as a chlorine atom (found in chlorpromazine) or a trifluoromethyl group (found in trifluoperazine), its presence is still significant for the drug's interaction with dopamine receptors. gpatindia.comnih.gov

The side chain at the 10-position is another critical determinant of activity. A three-carbon chain separating the phenothiazine nitrogen from the terminal amino group is considered optimal for neuroleptic effects. youtube.comslideshare.net this compound adheres to this rule with its dimethylaminopropyl side chain. The nature of this side chain also classifies phenothiazines into different groups: aliphatic, piperidine, and piperazine. researchgate.net this compound falls into the aliphatic category. Piperazine derivatives, such as fluphenazine and prochlorperazine, generally exhibit the highest potency. youtube.comnih.gov

The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide, a common metabolic transformation, has been shown to decrease neuroleptic potency. nih.gov X-ray crystallography studies on methotrimeprazine sulfoxide and chlorpromazine sulfoxide have revealed that the introduction of the sulfoxide group itself, rather than significant conformational changes in the rest of the molecule, is responsible for this loss of activity. nih.gov

Table 1: Structural Comparison of this compound and Related Phenothiazines

| Compound | 2-Position Substituent | 10-Position Side Chain |

| This compound | -OCH₃ | -CH₂CH₂CH₂N(CH₃)₂ |

| Chlorpromazine | -Cl | -CH₂CH₂CH₂N(CH₃)₂ |

| Trifluoperazine | -CF₃ | -CH₂CH₂CH₂-N1-(piperazinyl)-CH₃ |

| Promazine | -H | -CH₂CH₂CH₂N(CH₃)₂ |

| Fluphenazine | -CF₃ | -CH₂CH₂CH₂-N1-(piperazinyl)-CH₂CH₂OH |

| Thioridazine | -SCH₃ | -CH₂CH₂-N1-(piperidyl) |

This compound as a Reference Compound in Drug Discovery

In the realm of drug discovery and development, this compound serves as a valuable reference compound, particularly in the search for new antipsychotic medications. smolecule.com Its well-defined pharmacological profile allows researchers to benchmark the activity of novel compounds. smolecule.com By comparing the effects of new drug candidates to those of this compound, scientists can assess their potential efficacy and selectivity.

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the brain. ontosight.aismolecule.com this compound's ability to antagonize these receptors makes it a useful tool for studying the role of dopamine in psychosis. smolecule.com Researchers can utilize this compound to investigate the structural requirements for D2 receptor binding and to screen for new compounds with improved affinity and reduced side effects.

Furthermore, this compound is employed in animal models of psychiatric disorders to induce behaviors that mimic symptoms of these conditions. smolecule.com This allows for the preclinical evaluation of potential therapeutic agents and their impact on these behaviors.

Investigating Mechanistic Overlaps with Other Compounds

Research into the mechanistic overlaps between this compound and other psychoactive compounds helps to elucidate the complex interplay of different neurotransmitter systems in the brain. smolecule.com For instance, understanding its effects on serotonin receptors can provide insights into its anxiolytic and antidepressant properties. gpatindia.com

Recent studies have also explored the potential of phenothiazine derivatives in new therapeutic areas. For example, some derivatives have been identified as inhibitors of ferroptosis, a form of programmed cell death, with potential applications in conditions like ischemic stroke. ebi.ac.uk The structure-activity relationships derived from these studies can inform the design of novel compounds with specific mechanistic targets.

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. easychair.orgresearchgate.net These methods are instrumental in streamlining the drug discovery process by predicting the activity of new molecules, thereby reducing the need for extensive experimental screening. easychair.org

For phenothiazines, QSAR models have been developed to understand the structural features that govern their antipsychotic potency. nih.gov These models often incorporate various molecular descriptors, such as electronic properties (e.g., Hammett constants), lipophilicity (e.g., logP), and steric parameters. slideshare.net The goal is to build a mathematical equation that can predict the biological activity of a compound based on these descriptors. mdpi.com

Key findings from SAR and QSAR studies on phenothiazines highlight the importance of:

Substitution at the 2-position: Electron-withdrawing groups increase potency. youtube.comslideshare.net

The three-carbon side chain: Optimal for neuroleptic activity. youtube.comslideshare.net

The terminal amino group: A tertiary amine is generally required. slideshare.net

Conformation: The interaction between the side chain and the 2-substituent can favor a conformation that mimics dopamine, allowing for competitive antagonism at its receptors. slideshare.netnih.gov

These computational approaches, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional perspective on the drug-receptor interaction, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Research Challenges and Future Directions

Unidentified Enzymatic Pathways in Metabolism